N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-10-2-5-12(6-3-10)21-19-15(18-20-21)16(22)17-11-4-7-13-14(8-11)24-9-23-13/h2-8H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOIIXKOENJLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the p-tolyl group through a Friedel-Crafts alkylation. The tetrazole ring is then formed via a cyclization reaction involving azide and nitrile precursors under acidic or basic conditions. The final step involves the coupling of the tetrazole derivative with the carboxamide group using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions, continuous flow systems for efficient heat and mass transfer, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. In particular, derivatives of tetrazole have been shown to possess activity against various bacterial strains. For instance, studies on related compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .
2. Enzyme Inhibition
N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has been investigated for its potential as an inhibitor of specific enzymes. For example, molecular docking studies have suggested that similar tetrazole compounds can effectively bind to acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. The binding energy values observed in these studies indicate a promising interaction profile, suggesting that this compound may enhance cognitive function by inhibiting AChE .
Material Science Applications
1. Optical Properties
In material science, the incorporation of tetrazole derivatives into polymer matrices has been explored for their optical properties. Research has shown that certain tetrazole-based materials exhibit photoluminescence and can be utilized in optical waveguide applications. These materials have demonstrated the ability to conduct light effectively, making them suitable for advanced photonic devices .
2. Synthesis of Novel Materials
The synthesis of new organic materials based on tetrazole structures has been reported, where these compounds serve as building blocks for multifunctional materials. The versatility of the tetrazole ring allows for modifications that can enhance properties such as thermal stability and mechanical strength, which are crucial for applications in coatings and composites .
Biological Research Applications
1. Drug Design and Development
The structural characteristics of this compound make it a candidate for drug design. Its ability to modulate biological pathways through enzyme inhibition positions it as a potential therapeutic agent in treating diseases like cancer and neurodegenerative disorders. Ongoing research focuses on optimizing its pharmacokinetic properties to enhance efficacy and reduce toxicity .
2. Interaction with Biological Targets
Studies involving the interaction of tetrazole derivatives with biological receptors have revealed their potential as modulators of drug metabolism. Specifically, compounds similar to this compound have been shown to interact with the pregnane X receptor (PXR), which plays a critical role in regulating drug metabolism and transport . This interaction suggests possible applications in overcoming drug resistance.
Case Studies
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Tetrazole Derivatives
- Compound 28: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Core: Benzimidazole instead of tetrazole. Synthesis: Amide coupling using 2-(benzo[d][1,3]dioxol-5-yl)acetic acid and benzimidazole-derived amines under carbodiimide-mediated conditions. Yield: 84% after column chromatography .
- Compound 4a: N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide Core: Tetrazole with branched alkyl substituents. Synthesis: Multi-step assembly involving tetrazole alkylation and sequential amide couplings.
Benzimidazole and Thiazole Derivatives
- Compounds 4d–4f: 2-(Benzo[d][1,3]dioxol-5-yl)-6-(substituted)-5-fluoro-1H-benzo[d]imidazoles Core: Fluoro-substituted benzimidazole. Synthesis: Cyclocondensation of o-phenylenediamine derivatives with fluorinated aldehydes under acidic conditions. Physicochemical Data: Melting points range from 191–233°C; yields 13.7–24.8% . Key Difference: Fluorination at position 5 enhances electronegativity and may improve bioavailability compared to non-fluorinated analogues .
- Compound 5b: 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide Core: Thiazole instead of tetrazole. Synthesis: HATU/DIPEA-mediated coupling of benzo[d][1,3]dioxol-5-yl acetic acid with thiazole-2-amine. Yield: 45% after HPLC purification .
Physicochemical and Functional Group Trends
- Lipophilicity: Compounds with benzo[d][1,3]dioxol-5-yl groups (e.g., Target Compound, Compound 28) exhibit higher logP values compared to non-aromatic analogues, favoring blood-brain barrier penetration .
- Hydrogen Bonding : Tetrazole and benzimidazole cores provide multiple H-bond acceptors, enhancing target engagement in enzyme inhibition (e.g., IDO1 inhibitors ).
- Synthetic Complexity : Thiazole and benzimidazole derivatives often require multi-step syntheses with lower yields (13–45%) compared to direct amide couplings (45–84%) .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This detailed article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a tetrazole ring. Its chemical formula is , with a molecular weight of approximately 342.36 g/mol. The presence of the tetrazole ring is significant as it often contributes to enhanced biological activity.
Antibacterial Activity
Recent studies have shown that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance, a related compound demonstrated high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 80 to 110 nM against sensitive strains like Staphylococcus aureus and Sarcina .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (nM) | Bacteria Tested |
|---|---|---|
| 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles | 80 | Staphylococcus aureus |
| Hydroxypiperidinoethanone derivative | 90 | Sarcina |
Antifungal Activity
The antifungal potential of this compound has been evaluated in vitro against various fungal strains. Preliminary results indicate that it exhibits moderate antifungal activity, particularly against Candida albicans, with an IC50 value comparable to standard antifungal agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In cell line studies, the compound showed promising results in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest (G2/M phase) |
Case Study 1: Antibacterial Efficacy
In a study conducted by El-Behairy et al., compounds similar to this compound were synthesized and tested for their antibacterial efficacy. The results indicated that these compounds had significant zones of inhibition compared to standard antibiotics, suggesting their potential as new antibacterial agents .
Case Study 2: Anticancer Mechanism Exploration
A recent investigation into the anticancer mechanisms revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
